Diosmetin-3-O-glucuronide

Vue d'ensemble

Description

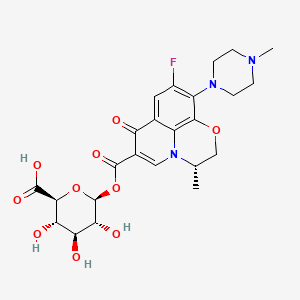

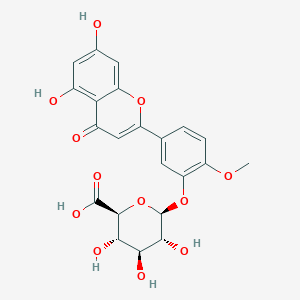

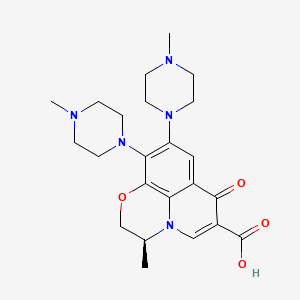

Diosmetin-3-O-β-D-Glucuronide is a metabolite of Diosmetin . Diosmetin is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections . It is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to conjugates .

Synthesis Analysis

Upon oral intake, diosmin is hydrolyzed into its aglycone diosmetin by intestinal bacteria and absorbed through the intestinal wall . In the systemic circulation, diosmetin is first enzymatically esterified to diosmetin-3-O-glucuronide , which is the major circulating metabolite found in human plasma and urine .Chemical Reactions Analysis

Diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin-3-O-glucuronide was identified as a major circulating metabolite of diosmetin in plasma and in urine .Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Effects

Specific Scientific Field

Dermatology and Cosmetology

Summary of the Application

Diosmetin-3-O-β-d-glucuronide, the major metabolite of diosmin, has been studied for its anti-inflammatory and antioxidant effects using human skin explants .

Methods of Application

The human skin explants were exposed to substance P (inflammation model) or UVB irradiation (oxidative model) and to five diosmetin-3-O-β-d-glucuronide concentrations .

Results or Outcomes

In substance-P-exposed explants, diosmetin-3-O-β-d-glucuronide induced a significant decrease in IL-8 secretions, with a maximal effect at 2700 pg/mL (−49.6%), and it reduced the proportion of dilated capillaries and the mean luminal cross-sectional area (p < 0.0001 at all tested concentrations), indicating a vasoconstrictive effect . In UVB-irradiated fragments, diosmetin-3-O-β-d-glucuronide induced a significant decrease in hydrogen peroxide production and in the number of CPD-positive cells, reaching a maximal effect at the concentration of 2700 pg/mL (−48.6% and −52.0%, respectively) .

Anticancer Properties

Specific Scientific Field

Oncology

Summary of the Application

Diosmetin has been studied for its potential anticancer properties .

Methods of Application

The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this application were not detailed in the available resources.

Anti-diabetic Properties

Specific Scientific Field

Endocrinology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antidiabetic effects in different disease models .

Results or Outcomes

Acetylcholinesterase (AchE) and Butyrylcholinesterase (BuChE) Inhibition

Specific Scientific Field

Neurology

Summary of the Application

Diosmetin’s potential use in diseases associated with acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE) inhibition has been investigated .

Results or Outcomes

Antimicrobial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antimicrobial activity .

Results or Outcomes

Antihyperlipidemic Effects

Specific Scientific Field

Cardiology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antihyperlipidemic effects in different disease models .

Safety And Hazards

Orientations Futures

The methods developed for the determination of diosmetin, free and after enzymatic deconjugation, and of its potential glucuronide metabolites from human plasma and urine were applied to a pharmacokinetic study with diosmin . This could pave the way for future research into the pharmacokinetics and therapeutic potential of Diosmetin-3-O-glucuronide.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKLJSQQBZTF-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diosmetin-3-O-glucuronide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

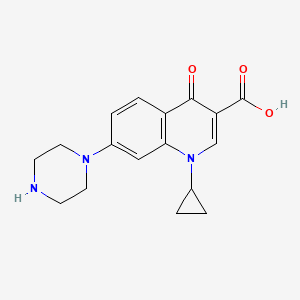

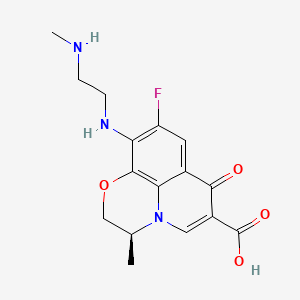

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)

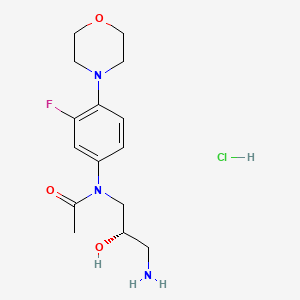

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)